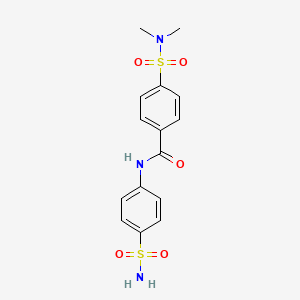

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWBVBQNSYCRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under appropriate conditions.

Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation reactions, where dimethylsulfamide is reacted with the benzamide core.

Attachment of Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through a series of substitution reactions, often involving the use of sulfonyl chlorides and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Controlled Reaction Temperatures: Maintaining specific temperatures to facilitate the desired reactions.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Produced via reduction reactions.

Substituted Aromatics: Resulting from various substitution reactions.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to specific receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Chloro and Fluoro Substituents: Chloro-substituted derivatives (e.g., compound 30 in ) exhibit enhanced PD-L1 inhibitory activity compared to non-halogenated analogues, likely due to increased lipophilicity and target binding .

- Heterocyclic Modifications : Imidazole or thiazole substitutions () improve antimicrobial activity but reduce specificity for PD-L1 or carbonic anhydrases .

- Sulfamoyl vs. Sulfonamide Groups: The dual sulfamoyl groups in the target compound may enhance dual-target inhibition (e.g., CA isoforms and PD-L1) compared to mono-sulfonamides like N-(4-benzoylbenzyl)-4-sulfamoylbenzamide .

Pharmacological Activity Comparison

Enzyme Inhibition

Antimicrobial and Anticancer Activity

- Antimicrobial Action : The target compound lacks direct antimicrobial data, but analogues like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () demonstrated potent antibacterial activity, suggesting structural flexibility for optimization .

- Anticancer Potential: Compound 31 (), bearing a trifluoromethylphenyl group, showed anti-proliferative activity against MCF7 and DU-145 cell lines, whereas the dimethylsulfamoyl analogue may prioritize enzyme inhibition over cytotoxicity .

Antiulcer Activity

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Sulfonamide Derivatives

Table 2: Substituent Effects on Pharmacokinetics

| Substituent | Bioavailability | Metabolic Stability | Toxicity Risk |

|---|---|---|---|

| Dimethylsulfamoyl (Target) | High | Moderate | Low |

| Diethylsulfamoyl () | Moderate | Low | Moderate |

| Chloro () | Low | High | High |

Biological Activity

4-(Dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzamide Core : The initial step involves reacting benzoic acid derivatives with amines.

- Introduction of Dimethylsulfamoyl Group : This is achieved through sulfonation reactions.

- Attachment of Sulfamoylphenyl Group : This is accomplished via substitution reactions involving sulfonyl chlorides.

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17N3O5S2

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Its sulfonyl groups interact with the active sites of various enzymes, potentially leading to inhibition of their activity. For instance, studies have shown that similar compounds can inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. In vitro studies demonstrated that related benzamide derivatives effectively inhibit the entry of these viruses into host cells, suggesting a potential therapeutic application in viral infections .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding to Enzymatic Sites : The sulfonyl groups form strong interactions with the active sites of enzymes, leading to competitive inhibition.

- Modulation of Receptor Activity : The aromatic rings may facilitate binding to specific receptors, modulating their function and influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Efficacy : In a study on 4-(aminomethyl)benzamide derivatives, compounds similar to this compound showed EC50 values less than 10 μM against both Ebola and Marburg viruses, indicating potent antiviral activity .

- Enzyme Inhibition Studies : Compounds with similar structures have been shown to inhibit human carbonic anhydrase effectively, demonstrating the potential for this compound to act as a therapeutic agent in conditions requiring enzyme modulation .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | Similar structure with a methyl group | Moderate enzyme inhibition |

| 4-(ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | Ethyl group instead of dimethyl | Increased lipophilicity |

| 4-(propylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | Propyl group variant | Varied biological activity |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions:

Core Formation: React benzoyl chloride derivatives (e.g., 4-(dimethylsulfamoyl)benzoyl chloride) with 4-sulfamoylaniline under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at reflux (~40–60°C) .

Purification: Use silica gel chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to isolate the product. Yields typically range from 60–85%, depending on reaction scale and solvent choice .

Key Parameters for Optimization:

- Temperature: Excess heat may degrade sulfonamide groups; controlled reflux is critical.

- Catalysts: Amine bases (e.g., Et₃N) improve coupling efficiency.

- Solvent Polarity: Polar aprotic solvents enhance solubility of intermediates.

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation employs:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm proton environments (e.g., aromatic peaks at δ 7.2–8.1 ppm) and carbon assignments (e.g., carbonyl at ~168 ppm) .

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.12 for C₁₉H₂₀N₄O₆S₂) .

- X-ray Crystallography (if available): Resolve 3D conformation and hydrogen-bonding networks .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) quantify purity (>95% required for biological assays) .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

- Accelerated Stability Studies: Incubate in buffer solutions (pH 1–9) at 40°C for 48 hours; monitor degradation via LC-MS .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism of action?

Methodological Answer:

- Target Identification:

- Kinase Inhibition Assays: Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays. Similar sulfonamide derivatives show IC₅₀ values of 0.1–5 µM .

- Molecular Docking: Use AutoDock Vina to predict binding to ATP pockets; sulfamoyl groups form hydrogen bonds with catalytic lysine residues .

- Mechanistic Studies:

- Western Blotting: Assess downstream signaling (e.g., phosphorylation of ERK/AKT) in cancer cell lines (e.g., MCF-7) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to purified target proteins .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) to minimize variability .

- Dose-Response Curves: Test concentrations from 1 nM–100 µM; calculate EC₅₀/IC₅₀ using GraphPad Prism’s nonlinear regression .

- Control for Off-Target Effects: Include negative controls (e.g., siRNA knockdown of suspected targets) and validate with CRISPR-Cas9-edited cell lines .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Structural Modifications:

- Formulation Optimization:

Data Contradictions and Solutions

Example Issue: Discrepancies in reported IC₅₀ values for kinase inhibition.

Resolution:

Re-test the compound under standardized assay conditions.

Validate purity (>98%) via orthogonal methods (HPLC, NMR).

Compare with positive controls (e.g., staurosporine) to calibrate activity .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.